molecular formula C7H7N5S B1609058 1-(3-Aminophenyl)-5-mercaptotetrazole CAS No. 23249-96-9

1-(3-Aminophenyl)-5-mercaptotetrazole

Cat. No. B1609058
CAS RN: 23249-96-9
M. Wt: 193.23 g/mol
InChI Key: RGALEZGQSYLWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(3-Aminophenyl)-5-mercaptotetrazole can be achieved through established methods. For instance, it can be prepared by refluxing 2-hydroxy-3-methylbenzaldehyde with 1-(3-aminophenyl)ethan-1-one and 3-chloro-4-(4-chlorophenoxy)aniline . The reaction yields the desired compound.


Molecular Structure Analysis

The molecular structure of 1-(3-Aminophenyl)-5-mercaptotetrazole has been studied using Density Functional Theory (DFT). The calculated vibrational modes align well with experimental data. The compound exhibits interesting charge delocalization patterns within the molecule, as revealed by natural bond orbital (NBO) analysis. Dielectric studies indicate heterointeractions due to hydrogen bonding between the C≡N group of the compound and an –OH group .


Chemical Reactions Analysis

1-(3-Aminophenyl)-5-mercaptotetrazole may participate in various chemical reactions. For example, it could engage in Suzuki–Miyaura cross-coupling reactions, which are widely applied for carbon–carbon bond formation. The compound’s reactivity and stability make it suitable for such transformations .

Scientific Research Applications

Analgesic Properties

1-(3-Aminophenyl)-5-mercaptotetrazole derivatives have been studied for their potential analgesic properties. For instance, a study conducted by Kejha et al. (1990) investigated several derivatives for analgesic efficacy, although they did not find significant anti-inflammatory effects. Some compounds exhibited marked analgesic properties comparable to standard aminophenazone (Kejha, Slukova, Brůnová, Maturova, & Grimová, 1990).

Corrosion Inhibition

One of the prominent applications of 1-(3-Aminophenyl)-5-mercaptotetrazole derivatives is in corrosion inhibition. Quraishi and Sardar (2002) found that compounds like 3-aminophenyl-4-phenyl-5-mercapto-1,2,4,triazole demonstrated good inhibition efficiency for mild steel in acidic environments. The compounds' adsorption on steel surfaces conformed to Temkin's adsorption isotherm (Quraishi & Sardar, 2002).

Electrooxidative/Michael-type Reactions

In the field of organic chemistry, these compounds have been used in electrooxidative/Michael-type sequential reactions. Khodaei, Alizadeh, and Pakravan (2008) investigated electrochemical oxidations of dihydroxybenzenes in the presence of 1-phenyl-5-mercaptotetrazole, leading to the synthesis of polyfunctional tetrazolic thioethers (Khodaei, Alizadeh, & Pakravan, 2008).

Photographic Assay Applications

1-(3-Aminophenyl)-5-mercaptotetrazole derivatives have also been explored in the field of photography. Ono et al. (1990) described a novel photographic assay for a derivative with a formylhydrazino moiety, suggesting its potential in quantitative film development analysis (Ono, Masuda, Matsushita, Itoh, & Kitajima, 1990).

Biomedical Applications

These compounds have shown potential in biomedical applications. Riyadh and Gomha (2020) discussed the synthesis of 3-substituted derivatives, highlighting their role in creating new classes of biologically active heterocyclic compounds for biomedical use(Riyadh & Gomha, 2020).

Enantioselective Aza-Michael Reactions

Uria, Reyes, Vicario, Badía, and Carrillo (2011) identified 5-mercaptotetrazoles as versatile Michael donors in enantioselective aza-Michael reactions. These compounds showed excellent behavior as N-nucleophiles, leading to the preparation of compounds with nitrogen-containing functionalities (Uria, Reyes, Vicario, Badía, & Carrillo, 2011).

Antifungal Properties

1-Phenyl-5-mercaptotetrazole derivatives have been tested for their antifungal effects. A study by Nesměrák et al. (2008) found that these compounds had varying degrees of antifungal effectiveness against different fungal strains, including Candida and Trichosporon species (Nesměrák, Pospíšek, Němec, Waisser, & Gabriel, 2008).

Corrosion Resistance in Silver Coating

Liu Su-lan (2005) discussed the application of 1-phenyl-5-mercaptotetrazole (PMTA) in preventing silver tarnish, showing its efficacy in enhancing corrosion resistance in silver coatings (Liu Su-lan, 2005).

Applications in Dye-Sensitized Solar Cells

Derivatives of 5-mercaptotetrazoles have been investigated as redox mediators in dye-sensitized solar cells (DSCs). Bhargava (2017) explored their use as corrosion inhibitors for metal charge collectors, observing significant improvements in corrosion resistance and efficiency in DSCs (Bhargava, 2017).

properties

IUPAC Name

1-(3-aminophenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5S/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,8H2,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGALEZGQSYLWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=S)N=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388515
Record name 1-(3-aminophenyl)-5-mercaptotatrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminophenyl)-5-mercaptotetrazole

CAS RN

23249-96-9
Record name 1-(3-Aminophenyl)-1,2-dihydro-5H-tetrazole-5-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23249-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Tetrazole-5-thione, 1-(3-aminophenyl)-1,2-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023249969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-aminophenyl)-5-mercaptotatrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Aminophenyl)-5-mercaptotetrazole
Reactant of Route 2
Reactant of Route 2
1-(3-Aminophenyl)-5-mercaptotetrazole
Reactant of Route 3
Reactant of Route 3
1-(3-Aminophenyl)-5-mercaptotetrazole
Reactant of Route 4
1-(3-Aminophenyl)-5-mercaptotetrazole
Reactant of Route 5
Reactant of Route 5
1-(3-Aminophenyl)-5-mercaptotetrazole
Reactant of Route 6
Reactant of Route 6
1-(3-Aminophenyl)-5-mercaptotetrazole

Citations

For This Compound
1
Citations
D Bi, X Li, JV Milić, DJ Kubicki, N Pellet, J Luo… - Nature …, 2018 - nature.com
Perovskite solar cells present one of the most prominent photovoltaic technologies, yet their stability, scalability, and engineering at the molecular level remain challenging. We …
Number of citations: 282 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.